molecular formula C7H12ClF2N3 B15112741 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride

Cat. No.: B15112741
M. Wt: 211.64 g/mol
InChI Key: BRBKOJCWUPKYQG-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a propan-1-amine chain The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazoles is the cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds . The difluoromethyl group can be introduced using difluoromethylation reagents, which have been developed to facilitate the formation of C–CF₂H bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Difluoromethyl)pyrazol-1-yl]propan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the propan-1-amine chain and the hydrochloride form can enhance its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c8-7(9)6-2-5-12(11-6)4-1-3-10;/h2,5,7H,1,3-4,10H2;1H

InChI Key

BRBKOJCWUPKYQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)F)CCCN.Cl

Origin of Product

United States

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